molecular formula C8H3Cl3N2 B13672698 2,6,7-Trichloroquinazoline

2,6,7-Trichloroquinazoline

Cat. No.: B13672698
M. Wt: 233.5 g/mol
InChI Key: LWHLZEVSVFLYQU-UHFFFAOYSA-N
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Description

2,6,7-Trichloroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound’s structure includes three chlorine atoms attached to the quinazoline ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 7-chloro-1H-quinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIEA). The reaction mixture is heated to reflux for an extended period, usually around 36 hours, to ensure complete chlorination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically substituted quinazolines, which can be further functionalized for various applications.

Mechanism of Action

The mechanism of action of 2,6,7-Trichloroquinazoline is primarily related to its ability to inhibit tyrosine kinases and other cellular phosphorylation processes. This inhibition disrupts various signaling pathways, leading to its observed biological effects . The compound’s molecular targets include protein kinases, which play crucial roles in cell growth and proliferation.

Comparison with Similar Compounds

Biological Activity

2,6,7-Trichloroquinazoline is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in oncology and infectious diseases. The biological activity of this compound can be attributed to its structural properties that allow it to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, a study reported that quinazoline derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were notably low, indicating potent anticancer activity. Specifically, derivatives similar to this compound demonstrated IC50 values ranging from 0.23 µM to 8.10 µM against MCF-7 cells .

Mechanism of Action:

  • Cell Cycle Arrest: Compounds like this compound have been shown to induce cell cycle arrest at the G1 phase in cancer cells.
  • Apoptosis Induction: Evidence suggests that these compounds can trigger apoptosis through modulation of key proteins such as p53 and Bax .

Antimicrobial Activity

This compound and its analogs have also been evaluated for their antimicrobial properties. Research indicates that certain quinazoline derivatives can exhibit activity against various bacterial strains. For example:

  • Antileishmanial Activity: A study found that specific quinazolines reduced parasitemia in murine models of visceral leishmaniasis by as much as 24% when administered intraperitoneally .
  • Broad-Spectrum Antibacterial Activity: Quinazolines have demonstrated efficacy against multi-drug resistant strains of bacteria such as Acinetobacter baumannii with MIC values in the single-digit micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. A structure-activity relationship analysis has revealed that modifications at various positions on the quinazoline ring can enhance or diminish its biological efficacy. For example:

  • Substituents at positions 2 and 4 have been shown to significantly affect the compound's potency against different biological targets.
  • Chlorination at specific sites has been associated with increased cytotoxicity and selectivity towards cancer cells .

Case Studies and Experimental Data

Several studies have investigated the effects of quinazoline derivatives on various cell lines and pathogens:

StudyCompoundTargetIC50/EC50 ValuesObservations
Quinazoline derivativesMCF-70.23 µMSignificant cytotoxicity and apoptosis induction
2,4-disubstituted quinazolinesLeishmania donovaniEC50 in single digitsReduced liver parasitemia by up to 24%
Various quinazolinesBacterial strainsMIC in single digitsEffective against multi-drug resistant strains

Future Directions

Given the promising biological activities exhibited by this compound and its derivatives, future research should focus on:

  • In vivo Studies: Further exploration of pharmacokinetics and efficacy in animal models.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying the observed anticancer and antimicrobial activities.
  • Optimization of Derivatives: Synthesis of new analogs with improved potency and selectivity.

Properties

Molecular Formula

C8H3Cl3N2

Molecular Weight

233.5 g/mol

IUPAC Name

2,6,7-trichloroquinazoline

InChI

InChI=1S/C8H3Cl3N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H

InChI Key

LWHLZEVSVFLYQU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Cl

Origin of Product

United States

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